Cas no 75625-24-0 (Naphthalene,1,2,3,4,6,7-hexabromo-)

Naphthalene,1,2,3,4,6,7-hexabromo- is a brominated aromatic compound characterized by its high degree of bromination, which enhances its flame-retardant properties. This hexabromo derivative of naphthalene exhibits excellent thermal stability and is commonly employed as an additive in flame-retardant formulations for polymers, textiles, and electronics. Its molecular structure ensures efficient halogen-based flame suppression, making it suitable for applications requiring stringent fire safety standards. The compound's low volatility and compatibility with various matrices further contribute to its utility in industrial settings. Proper handling and regulatory compliance are essential due to its persistent and bioaccumulative nature.
Naphthalene,1,2,3,4,6,7-hexabromo- structure
75625-24-0 structure
Product Name:Naphthalene,1,2,3,4,6,7-hexabromo-
CAS No:75625-24-0
MF:C10H2Br6
MW:601.54687833786
CID:567451
PubChem ID:53288
Update Time:2025-06-08

Naphthalene,1,2,3,4,6,7-hexabromo- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,1,2,3,4,6,7-hexabromo-
    • 1,2,3,4,6,7-HEXABROMONAPHTHALENE
    • 1,2,3,4,6,7-Hexabrominated naphthalene
    • AC1L1ELX
    • AC1Q256J
    • AG-H-01369
    • AG-L-62854
    • CTK5E1783
    • MolPort-001-762-638
    • DTXSID70226538
    • NAPHTHALENE, 1,2,3,4,6,7-HEXABROMO-
    • FT-0753088
    • AKOS024318992
    • 75625-24-0
    • Inchi: 1S/C10H2Br6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H
    • InChI Key: GTFBYYPAXJKCMP-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=C2C=C(C(=CC2=1)Br)Br)Br)Br)Br

Computed Properties

  • Exact Mass: 595.52546
  • Monoisotopic Mass: 595.52568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Naphthalene,1,2,3,4,6,7-hexabromo- Pricemore >>

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Additional information on Naphthalene,1,2,3,4,6,7-hexabromo-

Chemical Profile of Naphthalene,1,2,3,4,6,7-hexabromo- (CAS No. 75625-24-0)

Naphthalene,1,2,3,4,6,7-hexabromo- (CAS No. 75625-24-0) is a highly brominated derivative of naphthalene, characterized by the substitution of six hydrogen atoms with bromine atoms at specific positions. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. The extensive bromination pattern imparts remarkable stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

The molecular structure of Naphthalene,1,2,3,4,6,7-hexabromo- consists of two benzene-like rings fused together with bromine atoms strategically positioned to influence its chemical behavior. This arrangement creates a highly electron-deficient system, which can be exploited in various synthetic transformations. The compound’s high lipophilicity and ability to engage in π-stacking interactions further enhance its utility in medicinal chemistry applications.

In recent years, Naphthalene,1,2,3,4,6,7-hexabromo- has been explored as a building block in the development of novel therapeutic agents. Its brominated structure allows for easy functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl motifs that are prevalent in many biologically active compounds. For instance, researchers have utilized this compound to synthesize brominated naphthalenes that exhibit potent antimicrobial and anti-inflammatory properties.

One notable application of Naphthalene,1,2,3,4,6,7-hexabromo- is in the design of photoactive materials. The presence of multiple bromine atoms enhances the compound’s ability to absorb light across a broad spectrum. This property has been leveraged in the development of organic photovoltaics and light-emitting diodes (OLEDs). The high electron affinity of brominated naphthalenes makes them suitable candidates for use as electron-transport materials in optoelectronic devices.

Additionally, Naphthalene,1,2,3,4,6,7-hexabromo- has found utility in the field of material science as a precursor for polymers with tailored electronic properties. By incorporating this compound into polymer backbones or as a monomer unit، researchers have created materials with enhanced thermal stability and mechanical strength. These polymers are being investigated for use in high-performance coatings and adhesives.

The synthesis of Naphthalene,1,2,3,4,6,7-hexabromo- typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include electrophilic aromatic substitution followed by purification steps such as column chromatography or recrystallization. Advances in synthetic methodologies have enabled the production of this compound on an industrial scale, facilitating its widespread use in research and development.

From a computational chemistry perspective,the electronic structure of Naphthalene,1,2,3,4,6,7-hexabromo- has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into the compound’s reactivity and its interaction with biological targets. For example,molecular docking simulations have shown that brominated naphthalenes can bind effectively to certain enzymes and receptors, suggesting their potential as scaffolds for drug discovery.

The environmental impact of Naphthalene,1,2,3,4,6,7-hexabromo- is another area of interest. While highly brominated compounds are generally stable under normal conditions، their persistence in the environment raises concerns about long-term ecological effects。 Research is ongoing to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Additionally, efforts are being made to assess the biodegradability of these compounds to ensure their safe use in industrial applications.

In conclusion، Naphthalene,1,2،3،4,6,7-hexabromo- (CAS No. 75625-24-0) is a versatile compound with broad applications in pharmaceuticals、materials science، and optoelectronics。 Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on cutting-edge technologies。 As our understanding of its properties continues to grow، so too will its role in advancing scientific innovation across multiple disciplines.

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